molecular formula C14H12N2O3S B7578515 Benzenesulfonamide, N-(2-oxo-2,3-dihydro-1H-indol-7-yl)-

Benzenesulfonamide, N-(2-oxo-2,3-dihydro-1H-indol-7-yl)-

Cat. No.: B7578515
M. Wt: 288.32 g/mol
InChI Key: GNZHAAFIODTBEO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Benzenesulfonamide, N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- typically involves the reaction of benzenesulfonyl chloride with an appropriate indole derivative. One common method involves the use of N-(2-oxo-2,3-dihydro-1H-indol-7-yl)amine as a starting material. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

Benzenesulfonamide, N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- involves the inhibition of carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH levels within cells, particularly in hypoxic tumor environments. By inhibiting this enzyme, the compound disrupts the pH balance, leading to apoptosis (programmed cell death) in cancer cells. The molecular targets include the active site of carbonic anhydrase IX, where the compound binds and prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate .

Comparison with Similar Compounds

Benzenesulfonamide, N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- can be compared with other benzenesulfonamide derivatives, such as:

Properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-13-9-10-5-4-8-12(14(10)15-13)16-20(18,19)11-6-2-1-3-7-11/h1-8,16H,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZHAAFIODTBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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